(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
(6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJIWBZEJOLTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Cyclopropyl substituent introduction: Typically, cyclopropyl groups are introduced via cyclopropyl-substituted pyrazole precursors or by cyclopropylation reactions on pyrazole intermediates.
- 1-Ethyl substitution: Alkylation at the N-1 position of the imidazo[1,2-b]pyrazole ring is done using ethyl halides or ethylation reagents under basic conditions.
- 7-Aminomethyl substitution: The methanamine group at position 7 is introduced either by direct substitution on a halogenated precursor or via reduction of nitrile or imine intermediates.
Stepwise Synthesis Outline
Detailed Research Findings and Reaction Conditions
Diaryl Imine Preparation and SNAr Reaction
- Diaryl imines are prepared by condensation of aldehydes with diphenylmethanamine derivatives in solvents such as tetrahydrofuran (THF) or ethyl acetate (EtOAc) under nitrogen atmosphere at 0–40 °C.
- The diaryl imine then reacts with 2,3-dichloropyrazine in the presence of bases like potassium carbonate or cesium carbonate at atmospheric pressure, yielding chloropyrazinyl imine intermediates.
- Hydrolysis of the imine protecting group is performed using acids such as hydrochloric acid, trifluoroacetic acid, or bases like potassium hydroxide, depending on the substrate sensitivity.
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
- This multicomponent reaction involves an aldehyde, an aminopyrazole, and an isocyanide, proceeding under mild conditions (0–40 °C) in solvents like dichloromethane or toluene.
- The reaction efficiently forms the imidazo[1,2-b]pyrazole ring system with an aminomethyl substituent at position 7.
- The method allows for the incorporation of cyclopropyl and ethyl substituents by selecting appropriate starting materials and reagents.
N-Alkylation for 1-Ethyl Substitution
- Alkylation at the N-1 position is typically carried out by treating the imidazo[1,2-b]pyrazole intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base such as triethylamine or diisopropylethylamine (DIEA).
- Reaction temperatures range from ambient to reflux depending on the reactivity of the alkylating agent.
Data Table Summarizing Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diaryl imine formation | Aldehyde + diphenylmethanamine, THF | 0 to 40 | 1–3 h | 75–90 | Under nitrogen, dry solvent |
| SNAr substitution | 2,3-Dichloropyrazine + diaryl imine + K2CO3 | 20 to 40 | 2–6 h | 60–80 | Atmospheric pressure |
| Imine hydrolysis | HCl or TFA or KOH | 0 to 25 | 1–4 h | 70–85 | Acid or base hydrolysis |
| GBB-3CR cyclization | Aldehyde + aminopyrazole + isocyanide | 0 to 40 | 4–12 h | 65–90 | One-pot reaction |
| N-Alkylation | Ethyl halide + base (DIEA) | 20 to reflux | 2–8 h | 60–85 | Control to avoid over-alkylation |
| Purification | Chromatography, recrystallization | Ambient | — | — | Final product purity >95% |
Advantages and Notes on the Preparation Method
- The described synthetic route avoids the use of lacrymatory and difficult-to-handle halomethyl pyrazine intermediates, improving safety and selectivity.
- The GBB-3CR method enables rapid diversification of the imidazo[1,2-b]pyrazole scaffold, facilitating structure-activity relationship studies and optimization for bioactivity.
- The overall synthetic process can achieve yields exceeding 50% for the target compound, with high regioselectivity and functional group tolerance.
- The use of mild reaction conditions and common reagents makes the synthesis practical for scale-up and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
| Step | Description |
|---|---|
| Cyclization Reaction | Formation of the imidazo[1,2-b]pyrazole core from appropriate precursors. |
| Substitution Reaction | Introduction of cyclopropyl and ethyl groups using alkyl halides in the presence of bases. |
| Amination Reaction | Final incorporation of the methanamine moiety to complete the structure. |
Chemistry
In chemistry, (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine serves as a valuable building block for synthesizing more complex molecules. It can be utilized as a ligand in coordination chemistry, facilitating various reactions due to its unique functional groups .
Biology
The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding. Research indicates that it may interact with key proteins involved in cellular processes, such as cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. This interaction suggests potential applications in cancer therapy by inhibiting cell proliferation through cell cycle arrest mechanisms .
Medical Applications
In the medical field, this compound has shown promise for various therapeutic properties:
- Anti-inflammatory : Potential use in conditions characterized by inflammation.
- Analgesic : Investigated for pain relief applications.
- Antimicrobial : Exhibits activity against certain pathogens, making it a candidate for developing new antimicrobial agents.
Industrial Applications
The compound is also relevant in industrial contexts:
- Material Development : Used in creating new materials with specific properties.
- Pharmaceuticals and Agrochemicals : Acts as an intermediate in synthesizing pharmaceuticals and agrochemicals, enhancing efficiency in production processes.
Case Study 1: Cancer Therapeutics
Research has demonstrated that this compound can inhibit CDK4 activity. In vitro studies showed that this inhibition leads to reduced proliferation of cancer cells, suggesting its potential as a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, highlighting its potential for developing new antibiotics.
Mechanism of Action
The mechanism of action of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Reactivity and Stability :
- The cyclopropyl group (target compound) introduces significant ring strain compared to cyclopentyl (larger, less strained) or cyclobutyl (moderate strain) analogs. This strain may enhance electrophilic reactivity or binding to flat aromatic pockets in biological targets .
- Propargyl substituents (e.g., in CAS 2091619-06-4) enable click chemistry applications, offering a route for bioconjugation or probe development .
Cyclobutylmethyl (CAS 2098012-59-8) extends the substituent length, increasing hydrophobicity and possibly enhancing membrane permeability .
Biological Activity
The compound (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a member of the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 217.27 g/mol. The structure features a bicyclic arrangement consisting of an imidazole and pyrazole ring, along with a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds in the imidazo[1,2-b]pyrazole class exhibit significant biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It interacts with cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest at the G1 phase, which is crucial for cancer treatment strategies .
- Anti-inflammatory Effects : Studies have highlighted its potential to modulate inflammatory pathways, suggesting that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cellular models .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against specific bacterial strains, indicating its potential role in treating infections .
The primary mechanism through which this compound exerts its biological effects involves:
- Inhibition of Kinase Activity : The compound binds to the active site of CDK4, inhibiting its kinase activity and thereby disrupting cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It influences various signaling pathways related to inflammation and cell survival, which can lead to apoptosis in cancer cells and reduced inflammatory responses in immune cells.
Antitumor Activity
A study evaluated several pyrazole derivatives for their ability to inhibit BRAF(V600E), a common mutation in melanoma. The results indicated that compounds similar to this compound demonstrated significant inhibitory effects on tumor growth in vitro and in vivo models, particularly when combined with standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Research on pyrazole derivatives has shown their efficacy in reducing inflammation in models of acute lung injury. The compounds significantly decreased levels of inflammatory markers and improved survival rates in treated animals compared to controls .
Antimicrobial Studies
Recent investigations into the antimicrobial properties of pyrazole carboxamides revealed that certain derivatives exhibited notable activity against Gram-positive bacteria. These findings suggest a potential application for this compound in developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization at the 7-position. For example:
- Step 1 : Formation of the imidazo[1,2-b]pyrazole core via cyclization of ethyl 6-methylsulfanyl-2-phenyl derivatives under acidic conditions .
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) are often used for regioselective modifications at the 6-position .
- Step 3 : Methanamine functionalization at the 7-position using reductive amination or protecting-group strategies (e.g., SEM [2-(trimethylsilyl)ethoxymethyl] groups) to prevent side reactions .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at low temperature (e.g., 273 K) to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for small-molecule refinement. Recent updates in SHELXL (post-2015) allow for improved handling of twinned data and anisotropic displacement parameters .
- Validation : Check data-to-parameter ratios (>15:1) and R factors (<0.05 for high-quality structures) .
Advanced Research Questions
Q. How can contradictory biological activity data for imidazo[1,2-b]pyrazole derivatives be resolved?
Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:
-
SAR Analysis : Compare activities of analogs with varying substituents. For example, amino groups at position 2 enhance antibacterial activity, while oxo groups render compounds inactive .
-
Assay Standardization : Use consistent protocols (e.g., MIC [Minimum Inhibitory Concentration] testing against S. aureus and E. coli) and control for solvent effects (e.g., DMSO concentration ≤1%) .
-
Data Table :
Substituent (Position) Antibacterial Activity (MIC, μg/mL) Antifungal Activity (MIC, μg/mL) -NH₂ (Position 2) 8–16 (Active) >64 (Inactive) -O (Position 2) >64 (Inactive) >64 (Inactive) -Ph (Position 2) 16–32 (Moderate) >64 (Inactive)
Q. What experimental design optimizes crystallization for imidazo[1,2-b]pyrazole derivatives?
- Solvent Selection : Use mixed solvents (e.g., hexane/EtOAc) to slow nucleation. For hydrates, include water in the crystallization medium .
- Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality .
- Additives : Introduce morpholine or piperazine derivatives to stabilize π-π stacking interactions in the lattice .
Q. How can low yields in cross-coupling reactions at the 7-position be mitigated?
- Catalyst Optimization : Replace Pd(PPh₃)₄ with PEPPSI-iPr for higher efficiency in arylations (yields increase from 50% to 68%) .
- Protecting Groups : Use SEM groups to prevent undesired side reactions at the methanamine moiety .
- Stoichiometry : Employ 2.5 equivalents of electrophiles (e.g., benzoyl chloride) to drive reactions to completion .
Methodological Challenges
Q. What strategies validate the purity of synthesized this compound?
- Chromatography : Use silica gel columns with EtOAc/hexane gradients (1:1 to 3:1) and monitor fractions via TLC (Rf = 0.3–0.5) .
- Spectroscopic Confirmation :
- HRMS : Match [M]+ peaks with calculated values (e.g., m/z 309.1503 for C₁₄H₂₃N₃O₃Si) .
- IR : Confirm amine stretches (ν ~3130–2950 cm⁻¹) and absence of carbonyl impurities (ν ~1680 cm⁻¹) .
Q. How are computational methods integrated to predict biological activity?
- Docking Studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (PDB: 1BVR). Focus on hydrogen bonding with Arg14 and hydrophobic interactions with the cyclopropyl group .
- ADMET Prediction : Employ SwissADME to assess bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (LogP ~2.5) .
Data Interpretation
Q. How should researchers address inconsistent NMR spectra for imidazo[1,2-b]pyrazole derivatives?
- Dynamic Effects : Check for tautomerism (e.g., NH protons exchanging at 400 MHz) and record spectra in DMSO-d₆ to stabilize rotamers .
- Coupling Artifacts : Use DEPT-135 to distinguish CH₂ groups (e.g., methanamine at δ ~4.6 ppm) from aromatic protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
